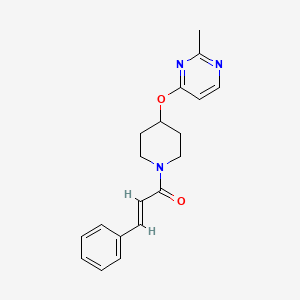![molecular formula C18H19NO3 B2878372 N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide CAS No. 2411246-71-2](/img/structure/B2878372.png)
N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide, also known as DMOB, is a chemical compound that has been widely used in scientific research for its potential as a cancer-fighting agent. DMOB is a synthetic compound that was first synthesized in 2002 by researchers at the University of California, San Diego. Since then, DMOB has been the subject of numerous studies and has shown promising results in the fight against cancer.
Mecanismo De Acción
N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting the activity of HDACs, this compound can alter the expression of genes that are involved in cancer cell growth and proliferation, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of HDACs, this compound has also been shown to inhibit the activity of other enzymes that are involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the formation of new blood vessels, which are necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes this compound an attractive candidate for cancer therapy, as it has the potential to be less toxic than traditional chemotherapy drugs. However, this compound also has some limitations. For example, this compound is a synthetic compound that can be difficult and expensive to synthesize in large quantities. In addition, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.
Direcciones Futuras
There are a number of future directions for research on N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide. One area of research is focused on developing more efficient and cost-effective methods for synthesizing this compound. Another area of research is focused on testing the safety and efficacy of this compound in clinical trials. In addition, researchers are exploring the potential of combining this compound with other cancer-fighting agents to enhance its effectiveness. Finally, researchers are studying the potential of this compound as a treatment for other diseases, such as HIV and Alzheimer's disease.
Métodos De Síntesis
The synthesis of N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide involves a multi-step process that requires several chemical reactions. The first step involves the reaction of 4-(2-bromoethoxy)aniline with 4-hydroxybenzaldehyde to form 4-(2-bromoethoxy)benzaldehyde. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form the intermediate compound, which is then reacted with epichlorohydrin to form this compound.
Aplicaciones Científicas De Investigación
N,4-Dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide has been extensively studied for its potential as a cancer-fighting agent. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Propiedades
IUPAC Name |
N,4-dimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-3-5-14(6-4-13)18(20)19(2)15-7-9-16(10-8-15)21-11-17-12-22-17/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENAHROCNANWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

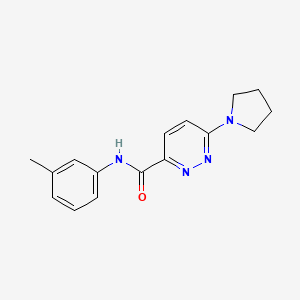

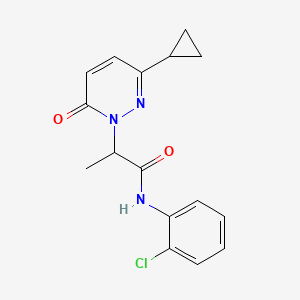
![tert-butyl 3-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2878295.png)

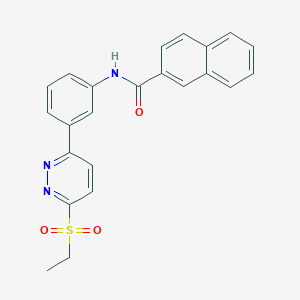
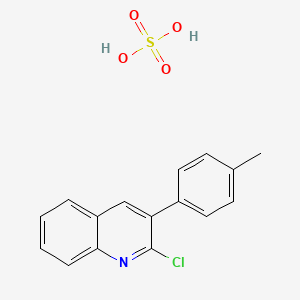
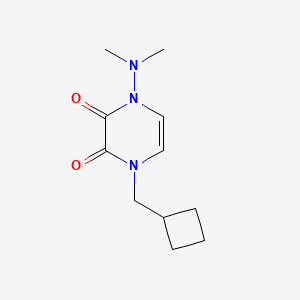
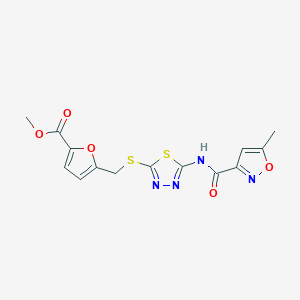
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2878306.png)
![[1-(3-Bromophenyl)tetrazol-5-yl]methanamine](/img/structure/B2878308.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2878309.png)
![N-(3-(methylthio)phenyl)-3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2878311.png)
